molecular formula C15H25LaO8 B8034561 lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate

Cat. No.: B8034561
M. Wt: 472.26 g/mol
InChI Key: GAPVIEGWPHHQDU-UHFAIHIGSA-K
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Description

Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is a coordination compound where the lanthanum ion is coordinated by three bidentate acetylacetate ligands and two water molecules. This compound is known for its unique square-antiprismatic LaO8 coordination geometry, making it an interesting subject of study in the field of inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) typically involves the reaction of lanthanum nitrate with acetylacetone in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The reaction mixture is usually heated to facilitate the coordination of the acetylacetate ligands to the lanthanum ion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of lanthanum, while substitution reactions can result in new coordination complexes with different ligands.

Scientific Research Applications

Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lanthanum complexes.

    Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion interactions in biological systems.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in materials science and catalysis.

Mechanism of Action

The mechanism by which Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) exerts its effects involves the coordination of the lanthanum ion with the acetylacetate ligands. This coordination alters the electronic structure of the lanthanum ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is unique due to its specific coordination geometry and the presence of water molecules in its structure. This makes it a valuable compound for studying the effects of hydration on coordination complexes and their reactivity .

Properties

IUPAC Name

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2/q;;;+3;;/p-3/b3*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVIEGWPHHQDU-UHFAIHIGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25LaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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